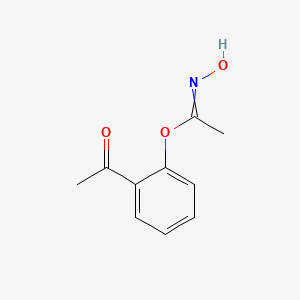
(2-acetylphenyl) N-hydroxyethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-acetylphenyl) N-hydroxyethanimidate is an organic compound with a unique structure that includes both an acetyl group and a hydroxyethanimidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetylphenyl) N-hydroxyethanimidate typically involves the reaction of 2-acetylphenylhydrazine with ethyl N-hydroxyethanimidate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic reaction steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-acetylphenyl) N-hydroxyethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-acetylphenyl) N-hydroxyethanimidate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-acetylphenyl) N-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their activity. This interaction is mediated through the hydroxyethanimidate group, which can undergo nucleophilic attack by amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-hydroxyethanimidate: Similar in structure but lacks the acetyl group.
2-acetylphenylhydrazine: Contains the acetyl group but lacks the hydroxyethanimidate group.
Uniqueness
(2-acetylphenyl) N-hydroxyethanimidate is unique due to the presence of both the acetyl and hydroxyethanimidate groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more specific manner compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(2-acetylphenyl) N-hydroxyethanimidate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)9-5-3-4-6-10(9)14-8(2)11-13/h3-6,13H,1-2H3 |
Clave InChI |
FOCANKAACHRIPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





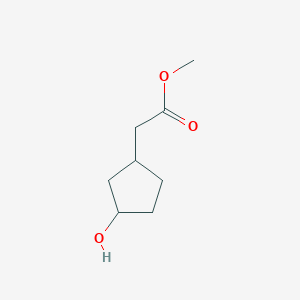
![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
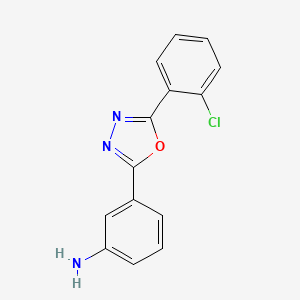
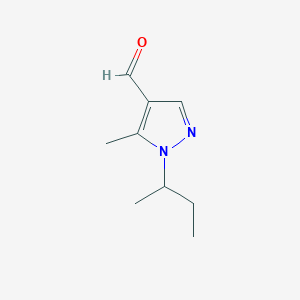
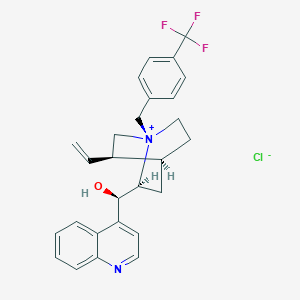
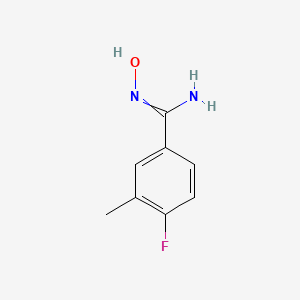


![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
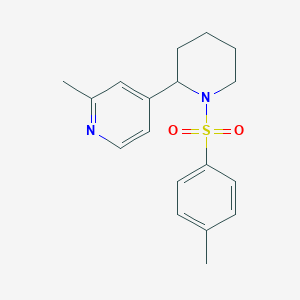
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
